molecular formula C11H12N4O7S2 B109821 Thiencarbazone CAS No. 936331-72-5

Thiencarbazone

Cat. No. B109821
M. Wt: 376.4 g/mol
InChI Key: GLDAZAQRGCSFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiencarbazone is an N-sulfonylurea in which the sulfur atom is attached to a 4-carboxy-2-methylthiophen-3-yl group and in which the non-sulfonated nitrogen is substituted by a 3-methoxy-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl group . It is a metabolite of the herbicide, thiencarbazone-methyl . It has a role as a herbicide, an agrochemical, an EC 2.2.1.6 (acetolactate synthase) inhibitor and a metabolite .


Molecular Structure Analysis

Thiencarbazone has the molecular formula C11H12N4O7S2 . The IUPAC name for Thiencarbazone is 4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylic acid . The InChI is InChI=1S/C11H12N4O7S2/c1-5-7(6(4-23-5)8(16)17)24(20,21)13-9(18)15-11(19)14(2)10(12-15)22-3/h4H,1-3H3,(H,13,18)(H,16,17) .


Chemical Reactions Analysis

Thiencarbazone-methyl, a triazole herbicide, was assessed for its environmental fate through diverse experiments involving adsorption, desorption, hydrolysis, photo-degradation, and degradation in ten distinct soils . The adsorption co-efficient value ranged from 4.3 to 26.4 µgml −1 . Minimum half-life in hydrolysis, photo-degradation, and soil degradation experiments was 18, 18.7, and 16 days, respectively; while, the highest was 22, 22.6, and 23.9 days, respectively .


Physical And Chemical Properties Analysis

Thiencarbazone has a molecular weight of 376.4 g/mol . The adsorption co-efficient value ranged from 4.3 to 26.4 µgml −1 . The half-life in hydrolysis, photo-degradation, and soil degradation experiments ranged from 16 to 23.9 days .

Scientific Research Applications

  • Biotransformation by Bacteria :

    • Research : Xenobiotic thiencarbazone-methyl, a herbicide, can be degraded by bacterial strains like Streptococcus pneumoniae, Escherichia coli, and Streptococcus pyogenes. E. coli showed the highest degradation potential among these strains (Ahmad et al., 2020).
  • Environmental Fate in Soils :

    • Research : Thiencarbazone-methyl's fate in the environment was investigated, particularly focusing on its adsorption, desorption, and degradation in different soils. The study found that thiencarbazone-methyl exhibits moderate binding and low persistence in soils, with its degradation influenced by soil properties (Gul et al., 2020).
  • Herbicide Efficiency in Agriculture :

    • Research : Thiencarbazone-methyl, used as a herbicide in corn, is effective for controlling various grasses and broadleaf weeds. Its efficiency is enhanced when used in combination with other herbicides or safeners (Santel, 2012).
  • Anticancer and Antiviral Properties :

    • Research : Thiosemicarbazones, a class related to thiencarbazone, have shown potential antileukemic activity. This class of compounds has been explored for their antiviral and anticancer properties (Brockman et al., 1956).
  • Neurodegenerative Disease Treatment :

    • Research : Thiosemicarbazones have been synthesized and tested for potential therapeutic applications in treating Alzheimer’s disease, demonstrating significant inhibition of the acetylcholinesterase enzyme and antioxidant action (Sens et al., 2017).
  • Methemoglobin Formation Inhibition :

    • Research : Certain thiosemicarbazones, like Triapine, are known to induce methemoglobin formation, a side effect limiting their use as anticancer agents. Research into alternative thiosemicarbazones that do not induce this effect has been conducted (Quach et al., 2012).
  • Oxidative Stress in Anticancer Activity :

    • Research : The role of oxidative stress in the activity of anticancer thiosemicarbazones was explored. These compounds show effectiveness in generating reactive oxygen species, leading to apoptosis and cell cycle arrest in cancer cells (Malarz et al., 2018).
  • Weed Management in Agriculture :

    • Research : The use of thiencarbazone for weed management in corn was studied, demonstrating its potential as an effective post-emergence herbicide (Stephenson et al., 2015).

Safety And Hazards

Thiencarbazone is very toxic to aquatic life and has long-lasting effects . It is recommended to avoid release to the environment, collect spillage, store away from incompatible materials, and dispose of contents/container in accordance with local/regional/national/international regulations . Direct contact with eyes may cause temporary irritation .

Future Directions

Bayer has announced a new selective corn herbicide, TriVolt, which contains Thiencarbazone among its active ingredients . This herbicide brings built-in resistance management and consistently high levels of weed control for corn growers .

properties

IUPAC Name

4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O7S2/c1-5-7(6(4-23-5)8(16)17)24(20,21)13-9(18)15-11(19)14(2)10(12-15)22-3/h4H,1-3H3,(H,13,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDAZAQRGCSFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)O)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239495
Record name 4-((4,5-Dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl)-5-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiencarbazone

CAS RN

936331-72-5
Record name Thiencarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936331725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((4,5-Dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl)-5-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIENCARBAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAW004A9ZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiencarbazone
Reactant of Route 2
Thiencarbazone
Reactant of Route 3
Thiencarbazone
Reactant of Route 4
Thiencarbazone
Reactant of Route 5
Thiencarbazone
Reactant of Route 6
Thiencarbazone

Citations

For This Compound
988
Citations
DO Stephenson, JA Bond - Weed Technology, 2012 - cambridge.org
Field studies were conducted in Louisiana and Mississippi in 2009 and 2010 to evaluate PRE herbicide treatments containing isoxaflutole or a prepackaged mixture of thiencarbazone-…
Number of citations: 38 www.cambridge.org
HJ Santel - Julius-Kühn-Archiv, 2012 - core.ac.uk
Thiencarbazone-methyl is a new herbicide for the selective control of grasses and broadleaf weeds primarily in corn. The active ingredient belongs to the chemical class of sulfonly-…
Number of citations: 28 core.ac.uk
DO Stephenson, JA Bond, RL Landry… - Weed Technology, 2015 - cambridge.org
… thiencarbazone for weed control in corn. Treatments included tembotrione at 92 g ai ha−1, thiencarbazone : … coapplications of tembotrione or thiencarbazone : tembotrione with atrazine, …
Number of citations: 29 www.cambridge.org
KS Ahmad, P Gul, MM Gul - Environmental Research, 2020 - Elsevier
Triazole herbicide, Thiencarbazone-methyl (TCM) applied on different crops for weedicidal activity is associated with an inherent toxicity towards bladder and urinary functionality. TCM …
Number of citations: 11 www.sciencedirect.com
P Gul, KS Ahmad, MM Gul - Environmental Earth Sciences, 2020 - Springer
… experiments were performed for thiencarbazone-methyl for … utilized for the investigation of thiencarbazone-methyl-treated … binding and low persistence of thiencarbazone-methyl to the …
Number of citations: 9 link.springer.com
Y Wang, F Zhang, L Wang, H Fang, G Zhang… - Journal of Cleaner …, 2023 - Elsevier
Due to the lack of knowledge on the mechanism of the effect of new herbicides on nitrogen-functioning microorganisms and nitrogen use efficiency, a balancing strategy for the …
Number of citations: 0 www.sciencedirect.com
Y Wang, F Zhang, X Liao, X Yang, G Zhang… - Environmental …, 2023 - Elsevier
… thiencarbazone-methyl·isoxaflutole application. The residue of isoxaflutole (one of the effective ingredients of thiencarbazone-… of soil bacterial communities than thiencarbazone-methyl. …
Number of citations: 3 www.sciencedirect.com
MJ Wendt, M Wegener, E Ladewig, B Märländer - Sugar Industry, 2016 - researchgate.net
The currently available weed control system in sugar beet cultivation has low flexibility due to the necessity of applications at the cotyledon stage of the weeds. The aim of the present …
Number of citations: 13 www.researchgate.net
MJ Wendt, C Kenter, E Ladewig, M Wegener… - Weed …, 2017 - cambridge.org
The duration of the soil activity of an acetolactate synthase-(ALS) inhibiting herbicide which is currently under approval for sugar beet cultivation was determined in a field trial series in …
Number of citations: 14 www.cambridge.org
W Leonie, H Krähmer, HJ Santel, W Claupein… - Weed …, 2014 - cambridge.org
The efficacy, absorption, translocation, and metabolism of thiencarbazone-methyl (TCM) in hedge bindweed, field bindweed, ivyleaf morningglory, tall morningglory, and wild buckwheat …
Number of citations: 7 www.cambridge.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.